molecular formula C23H22N2O5S B2661266 2-ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-61-1

2-ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2661266
M. Wt: 438.5
InChI Key: LNBDFBQLDFXQLF-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

  • Application : Zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, have been synthesized for use in photodynamic therapy. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

  • Application : A series of benzenesulfonamide derivatives have been synthesized and shown to exhibit anti-HIV and antifungal activities. Such compounds can be significant in developing new treatments for HIV and fungal infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Environmental Contamination Analysis

  • Application : Benzenesulfonamides are identified as emerging contaminants in various environments. A novel procedure has been developed for the simultaneous determination of benzenesulfonamides in soil, aiding in environmental contamination analysis (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Photodegradation Studies

  • Application : The photodegradation of sulfamethoxazole, a benzenesulfonamide, has been studied. Understanding the photodegradation pathways of such compounds is crucial for environmental science, as it informs how these substances break down under natural conditions (Zhou & Moore, 1994).

Inhibitory Effects on Enzymes

  • Application : Schiff bases derived from benzenesulfonamides have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase enzymes. These studies are important for drug development, particularly in targeting diseases related to enzyme dysfunction (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Air Pollution and Human Exposure Assessment

  • Application : Benzenesulfonamide derivates have been detected in outdoor air particulate matter, indicating their widespread use in industrial and household applications. This detection is crucial for assessing human exposure and potential health risks associated with air pollution (Maceira, Marcé, & Borrull, 2018).

Anticancer Activity

  • Application : New derivatives of benzenesulfonamide have been synthesized and evaluated for their anticancer properties. These compounds have shown potential in the development of new cancer treatments, contributing significantly to medicinal chemistry (Abbas, Abd El-Karim, & Abdelwahed, 2017).

properties

IUPAC Name

2-ethoxy-5-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-4-29-21-11-9-15(2)13-22(21)31(27,28)24-16-10-12-19-17(14-16)23(26)25(3)18-7-5-6-8-20(18)30-19/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBDFBQLDFXQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

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